molecular formula C22H18N2O6 B433367 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 293329-72-3

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No. B433367
CAS RN: 293329-72-3
M. Wt: 406.4g/mol
InChI Key: UKTFMPQSNSFGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile” is a chemical compound with the molecular formula C18H18N2O5 . It has a monoclinic crystal structure . The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Molecular Structure Analysis

The asymmetric unit of the title crystal structure is shown in the figure . The pyran ring and the adjacent five-membered ring are both basically planar, and the two planes are also roughly parallel to each other .


Physical And Chemical Properties Analysis

The compound has a monoclinic crystal structure with a = 8.605 (5) Å, b = 8.496 (4) Å, c = 23.771 (5) Å, β = 95.853 (19)°, V = 1728.7 (12) Å 3, Z = 4 .

Scientific Research Applications

Electrocatalytic Synthesis

  • Electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile has been used to obtain derivatives of this compound in excellent yields. This process is efficient and mild, utilizing electrolysis in an undivided cell with sodium bromide as an electrolyte (Vafajoo et al., 2014).

Crystallographic Studies

  • X-ray diffraction techniques have been applied to study the crystal structures of similar carbonitrile compounds. These studies have revealed insights into the molecular conformations and crystallographic properties of these compounds (Sharma et al., 2015).

Synthesis and Characterization

  • Various derivatives of this compound have been synthesized and characterized using spectroscopic and crystallographic methods. These studies contribute to understanding the molecular structures and potential applications of these derivatives (Arif et al., 2022).

Anti-HIV Activity

  • Research has been conducted on new fused chromene derivatives derived from this compound for their potential anti-HIV activity. Such studies are crucial for developing new therapeutic agents (Al-Masoudi et al., 2013).

Antimicrobial Effects

  • Some derivatives of this compound have shown notable antibacterial effects against selected bacterial strains, highlighting their potential as new antibacterial drugs (Moshafi et al., 2016).

Photovoltaic Properties

  • The photovoltaic properties of derivatives of this compound have been studied, providing insights into their applications in organic–inorganic photodiode fabrication (Zeyada et al., 2016).

Eco-friendly Synthesis

  • Green synthesis methods have been developed for derivatives of this compound, emphasizing eco-friendly and efficient production processes (Eshlaghi et al., 2014).

Future Directions

The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Therefore, it could be used in the development of new drugs with potential applications in various biomedical fields .

Biochemical Analysis

Biochemical Properties

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the modulation of cellular processes, including cell division and stress responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can down-regulate ERK2 protein and inhibit ERKs phosphorylation . These actions can lead to alterations in cell proliferation, apoptosis, and other critical cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . Additionally, it can trigger caspase activation by a possible oxidative mechanism, further influencing cellular apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with the trimethoxyphenyl group can maintain their bioactivity over extended periods, although specific data on this compound’s stability and degradation are limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, while higher doses could lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The trimethoxyphenyl group plays a crucial role in these interactions, affecting the compound’s overall bioactivity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement and localization. The compound’s distribution can influence its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall bioactivity .

properties

IUPAC Name

2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-26-15-8-11(9-16(27-2)20(15)28-3)17-13(10-23)21(24)30-19-12-6-4-5-7-14(12)29-22(25)18(17)19/h4-9,17H,24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTFMPQSNSFGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Reactant of Route 5
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Reactant of Route 6
2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.